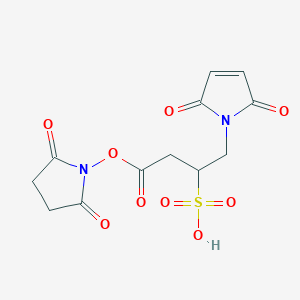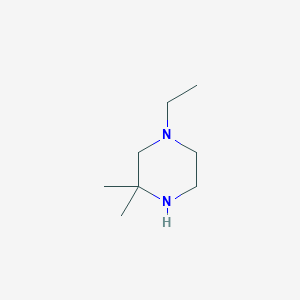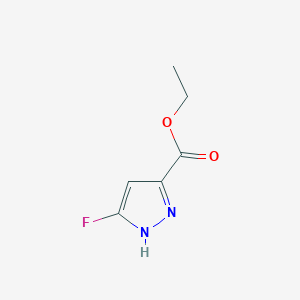![molecular formula C8H5ClN2O B1425266 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 1190317-34-0](/img/structure/B1425266.png)
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Vue d'ensemble
Description
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5ClN2O and its molecular weight is 180.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Analgésique
Les dérivés de pyrrolopyridine ont été étudiés pour leur potentiel en tant qu'agents analgésiques. La similarité structurale de 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde avec d'autres pyrrolopyridines suggère qu'il pourrait avoir des applications dans la gestion de la douleur. Des études sur des composés apparentés ont montré une efficacité dans les tests de "plaque chaude" et de "contraction", indiquant un potentiel de développement de nouveaux médicaments contre la douleur .
Propriétés Sédatives
Les propriétés sédatives des pyrrolopyridines constituent un autre domaine d'intérêt. Des composés ayant des structures similaires ont été trouvés pour inhiber l'activité locomotrice et prolonger la durée du sommeil induit par le thiopental chez les modèles animaux, suggérant des applications possibles dans le développement de nouveaux sédatifs .
Potentiel Antidiabétique
Certains dérivés de pyrrolopyridine ont montré la capacité de réduire les niveaux de glucose sanguin, ce qui suggère des applications potentielles dans le traitement du diabète et des troubles métaboliques associés. L'efficacité de ces composés pour abaisser la glycémie plasmatique pourrait être bénéfique pour des affections telles que le diabète de type 1, le diabète lié à l'obésité et les maladies cardiovasculaires .
Activité Antimycobactérienne
L'activité antimycobactérienne des pyrrolopyridines a été documentée, indiquant que This compound pourrait être étudié pour une utilisation contre les infections mycobactériennes, y compris la tuberculose .
Applications Antivirales
Les dérivés de pyrrolopyridine ont démontré une activité anti-VIH-1 significative in vitro. Cela suggère que This compound pourrait être exploré pour son potentiel en tant qu'agent antiviral, en particulier contre le VIH-1 .
Recherche Anticancéreuse
L'échafaudage de pyrrolopyridine est présent dans des composés connus pour leur activité anticancéreuse. Compte tenu de l'importance structurale du noyau pyrrolopyridine, This compound pourrait être un candidat pour le développement de nouveaux médicaments anticancéreux. Son application potentielle dans le traitement du cancer pourrait être particulièrement précieuse dans le contexte de l'inhibition de la topoisomérase, un mécanisme utilisé par plusieurs médicaments anticancéreux .
Troubles Neurologiques
En raison de l'activité biologique des pyrrolopyridines sur le système nerveux, This compound a le potentiel d'être utilisé dans le traitement des troubles neurologiques. Ses effets sur le système nerveux pourraient conduire à des applications dans la recherche sur les maladies neurodégénératives ou comme agent thérapeutique .
Applications Cardiovasculaires
Compte tenu de l'impact de certains dérivés de pyrrolopyridine sur les niveaux de glucose sanguin et de leurs avantages potentiels pour les maladies cardiovasculaires, This compound pourrait être étudié pour ses applications cardiovasculaires. Il pourrait être utile dans la prévention et le traitement de l'hypertension et de l'hyperlipidémie .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that the compound forms moderately strong intermolecular n–h⋯n hydrogen bonds and weak c–h⋯cl closed-shell interactions . These interactions could potentially influence its interaction with biological targets.
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
It’s known that the compound is sensitive to air , which could potentially affect its stability and efficacy.
Propriétés
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-5(4-12)3-11-6(7)1-2-10-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUVIQBVOYRQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676839 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-34-0 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)

![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)
![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B1425188.png)

![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)





![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)


